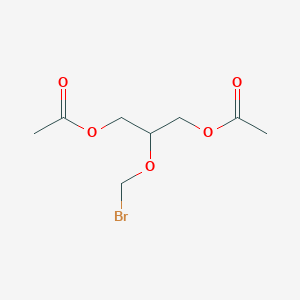![molecular formula C9H9NO3 B13941495 N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-formamide](/img/structure/B13941495.png)
N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-formamide is an organic compound that belongs to the class of benzodioxins. This compound is characterized by the presence of a formamide group attached to a benzodioxin ring. Benzodioxins are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-formamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with formic acid or formyl chloride. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate to neutralize the acidic by-products. The reaction mixture is then heated to promote the formation of the formamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of catalysts such as palladium or platinum can also enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The benzodioxin ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted benzodioxins.
Applications De Recherche Scientifique
N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-formamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antibacterial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-formamide involves its interaction with specific molecular targets such as enzymes or receptors. The formamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The benzodioxin ring can interact with hydrophobic pockets in receptors, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-benzenesulfonamide
- N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetamide
- N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine
Uniqueness
N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-formamide is unique due to its formamide group, which imparts distinct chemical reactivity and biological activity. The presence of the benzodioxin ring also contributes to its stability and ability to interact with various molecular targets.
Propriétés
Formule moléculaire |
C9H9NO3 |
|---|---|
Poids moléculaire |
179.17 g/mol |
Nom IUPAC |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)formamide |
InChI |
InChI=1S/C9H9NO3/c11-6-10-7-1-2-8-9(5-7)13-4-3-12-8/h1-2,5-6H,3-4H2,(H,10,11) |
Clé InChI |
XDJPLLAZSDCAQJ-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(O1)C=CC(=C2)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




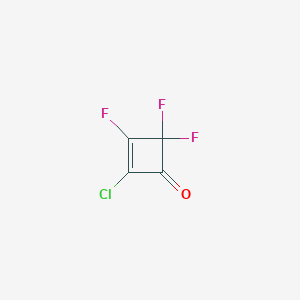
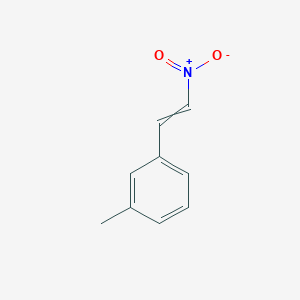
![6-(2-Isopropyl-6-methylphenyl)-8-(2-methoxyphenyl)-2-methylamino-8h-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13941445.png)
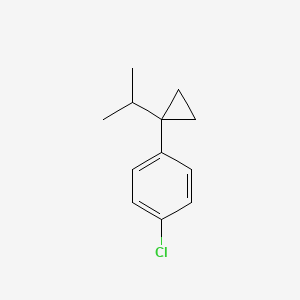
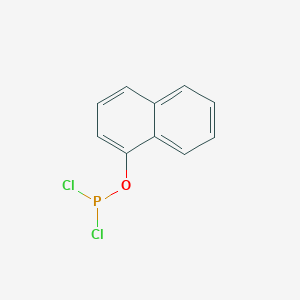
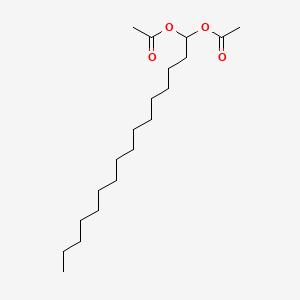
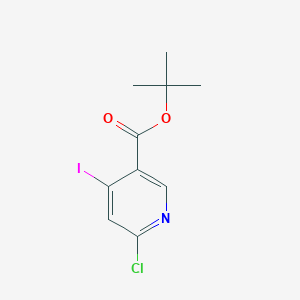

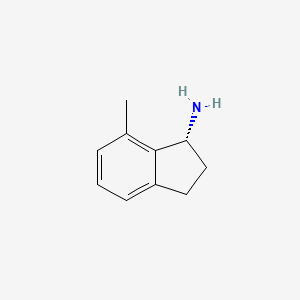
![3,5-Dibromo-2-[(5-bromo-2-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941489.png)
